molecular formula C17H17Cl2N B12443137 4,4-Bis(4-chlorophenyl)piperidine CAS No. 40421-34-9

4,4-Bis(4-chlorophenyl)piperidine

Cat. No.: B12443137
CAS No.: 40421-34-9
M. Wt: 306.2 g/mol
InChI Key: AMVHDELCPNVQPI-UHFFFAOYSA-N
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Description

4,4-Bis(4-chlorophenyl)piperidine is a chemical compound with the molecular formula C17H17Cl2N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the piperidine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(4-chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where 4-chlorobenzaldehyde, piperidine, and formaldehyde are reacted together under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-chlorophenyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Bis(4-chlorophenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(4-chlorophenyl)piperidine involves its interaction with specific molecular targets in biological systems. It is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect signaling pathways related to neurotransmission and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidine: A closely related compound with similar chemical properties but different biological activities.

    4-(4-Chlorophenyl)piperidin-4-ol:

Uniqueness

4,4-Bis(4-chlorophenyl)piperidine is unique due to the presence of two 4-chlorophenyl groups, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

40421-34-9

Molecular Formula

C17H17Cl2N

Molecular Weight

306.2 g/mol

IUPAC Name

4,4-bis(4-chlorophenyl)piperidine

InChI

InChI=1S/C17H17Cl2N/c18-15-5-1-13(2-6-15)17(9-11-20-12-10-17)14-3-7-16(19)8-4-14/h1-8,20H,9-12H2

InChI Key

AMVHDELCPNVQPI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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